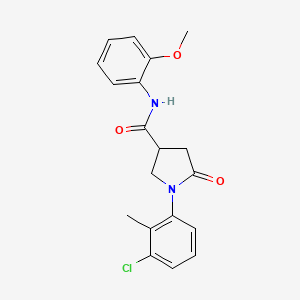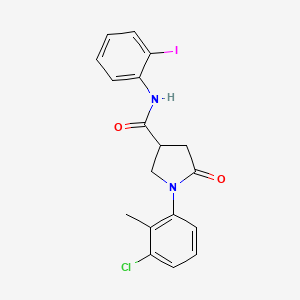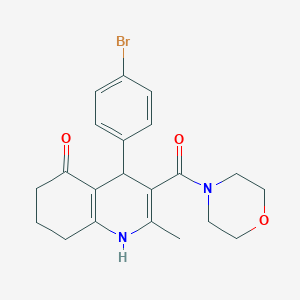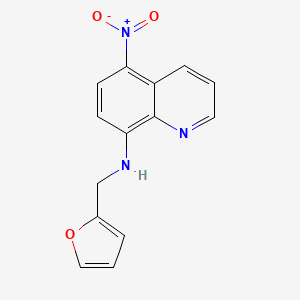![molecular formula C18H17BrN2O2 B4071753 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4071753.png)
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BEXAROTENE, is a synthetic retinoid that has been extensively studied for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and HIV.
Mecanismo De Acción
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exerts its effects through binding to retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole specifically binds to RXR-alpha and RXR-beta, which leads to the activation of various signaling pathways that regulate cell growth, differentiation, and apoptosis. 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer progression and Alzheimer's disease pathology.
Biochemical and Physiological Effects:
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, reducing amyloid beta levels and improving cognitive function in Alzheimer's disease models, and inhibiting HIV replication. 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects and to modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and specificity for RXR-alpha and RXR-beta, its ability to cross the blood-brain barrier, and its low toxicity. However, 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole also has several limitations, including its poor solubility, which can make it difficult to administer in vivo, and its potential to induce cytochrome P450 enzymes, which can affect the metabolism of other drugs.
Direcciones Futuras
There are several future directions for 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole research, including investigating its potential applications in other diseases, such as diabetes and cardiovascular disease, exploring its mechanism of action in more detail, developing more potent and selective analogs, and improving its solubility and bioavailability for in vivo applications. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in different disease contexts.
Aplicaciones Científicas De Investigación
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in treating various diseases. In cancer research, 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's disease research, 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and decrease amyloid beta levels in animal models. In HIV research, 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit HIV replication.
Propiedades
IUPAC Name |
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-3-13-7-8-16(15(19)10-13)22-11-17-20-18(21-23-17)14-6-4-5-12(2)9-14/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPOUZINVOARRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-oxo-3-(1-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4071695.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid](/img/structure/B4071699.png)
![1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4071704.png)
![1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4071711.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4071732.png)
![2-[(2-hydroxycyclohexyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4071736.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4071740.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071745.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4071761.png)
![6-amino-4-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071768.png)
